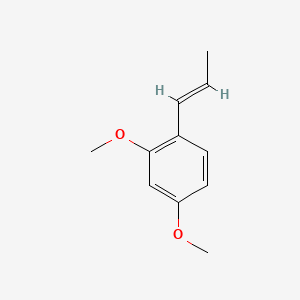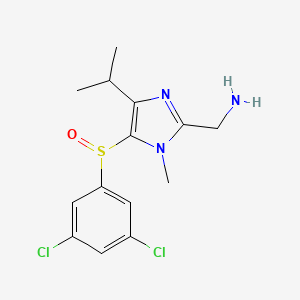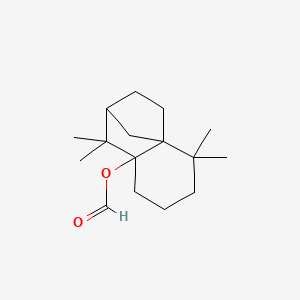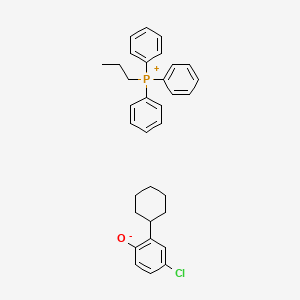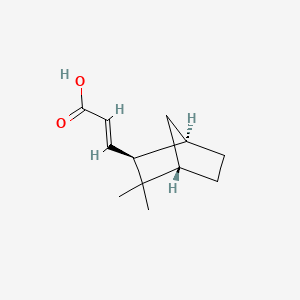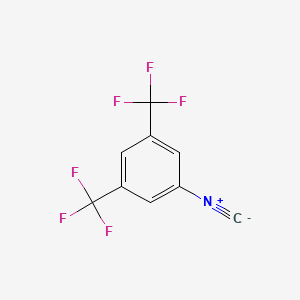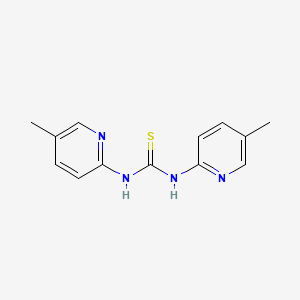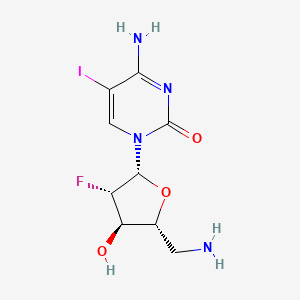![molecular formula C20H16ClN3O2 B12687360 N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 77154-16-6](/img/structure/B12687360.png)
N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a biphenyl group, and an azo linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-aminophenyl, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy[1,1’-biphenyl]-3-amine in an alkaline medium to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using recrystallization or chromatography to remove impurities.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
化学反応の分析
Types of Reactions
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with molecular targets through its azo linkage and phenyl rings. The compound can form stable complexes with metal ions and other molecules, which can alter their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining.
類似化合物との比較
Similar Compounds
N-[4-(4-Hydroxyphenylazo)phenyl]acetamide: Similar structure but lacks the chloro and biphenyl groups.
N-[3-Chloro-4-(phenylazo)phenyl]acetamide: Similar structure but lacks the hydroxy and biphenyl groups.
Uniqueness
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its combination of chloro, hydroxy, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or ions.
特性
CAS番号 |
77154-16-6 |
|---|---|
分子式 |
C20H16ClN3O2 |
分子量 |
365.8 g/mol |
IUPAC名 |
N-[3-chloro-4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13(25)22-16-8-9-18(17(21)12-16)23-24-19-11-15(7-10-20(19)26)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,22,25) |
InChIキー |
RUOWZMURTIZENY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




